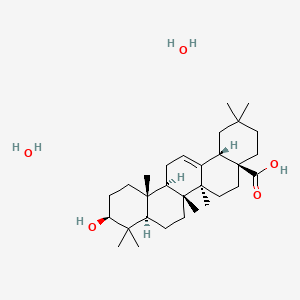
Oleanolic acid dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleanolic acid dihydrate is a naturally occurring pentacyclic triterpenoid compound found in various plant species, particularly in the Oleaceae family, such as olives (Olea europaea). It is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, antidiabetic, antimicrobial, antiviral, hepatoprotective, renoprotective, cardioprotective, neuroprotective, antihypertensive, and lipid-lowering effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oleanolic acid can be synthesized through various methods, including the extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate oleanolic acid from plant materials. Chemical synthesis involves the cyclization of squalene, a triterpene precursor, followed by oxidation and other modifications to yield oleanolic acid .
Industrial Production Methods: Industrial production of oleanolic acid often involves the extraction from plant materials, such as olive leaves or grape pomace, using techniques like heat reflux or Soxhlet extraction. These methods are optimized to enhance yield and purity. Additionally, modern techniques such as solid dispersion in hydrophilic polymers have been employed to improve the solubility and bioavailability of oleanolic acid .
Chemical Reactions Analysis
Types of Reactions: Oleanolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce oleanolic acid derivatives.
Major Products: The major products formed from these reactions include various oleanolic acid derivatives with enhanced biological activities. For example, oxidation can yield amyrin and taraxasterol, while substitution can produce derivatives with improved solubility and bioavailability .
Scientific Research Applications
Oleanolic acid dihydrate has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a scaffold for synthesizing new compounds with potential therapeutic applications.
- Studied for its ability to form complexes with metals, which can be used in catalysis and material science .
Biology:
- Investigated for its role in modulating biological pathways and cellular processes.
- Used in studies exploring its effects on gene expression and protein activity .
Medicine:
- Explored for its potential in treating various diseases, including cancer, diabetes, cardiovascular diseases, and neurodegenerative disorders.
- Studied for its hepatoprotective and renoprotective effects, making it a candidate for liver and kidney disease treatments .
Industry:
- Utilized in the development of functional foods and dietary supplements due to its health-promoting properties.
- Incorporated into cosmetic formulations for its antioxidant and anti-inflammatory effects .
Mechanism of Action
Oleanolic acid exerts its effects through multiple mechanisms, targeting various molecular pathways:
Antioxidant Activity: Scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation in cancer cells by modulating signaling pathways such as PI3K-Akt and MAPK.
Antidiabetic Activity: Enhances insulin sensitivity and promotes glucose uptake by activating the AMPK pathway .
Comparison with Similar Compounds
Oleanolic acid is often compared with other pentacyclic triterpenoids, such as ursolic acid, betulinic acid, and glycyrrhetinic acid. These compounds share similar structures and pharmacological properties but differ in their specific activities and applications:
Ursolic Acid: An isomer of oleanolic acid with similar antioxidant and anti-inflammatory properties. .
Betulinic Acid: Known for its potent anticancer activity, particularly against melanoma. .
Glycyrrhetinic Acid: Derived from licorice root, it has anti-inflammatory, antiviral, and hepatoprotective effects. .
Oleanolic acid stands out due to its broad spectrum of biological activities and its potential for use in various therapeutic applications.
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3.2H2O/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7;;/h8,20-23,31H,9-18H2,1-7H3,(H,32,33);2*1H2/t20-,21-,22+,23-,27-,28+,29+,30-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQIXFRGWXNLSP-IDYUENATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![disodium;(2R,3R,4S,5R)-2-(2-amino-6-oxo-3H-purin-9-yl)-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolane-3,4-diolate](/img/structure/B7983689.png)
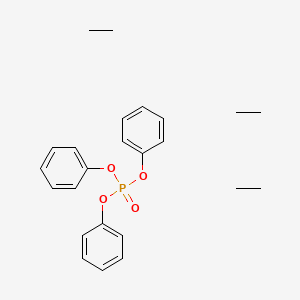
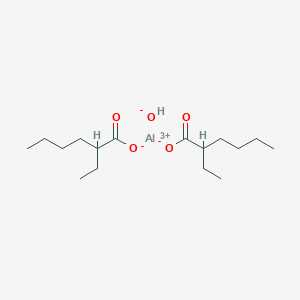

![1-[4-(1-Sulfoethyl)piperazin-1-yl]ethanesulfonic acid](/img/structure/B7983732.png)
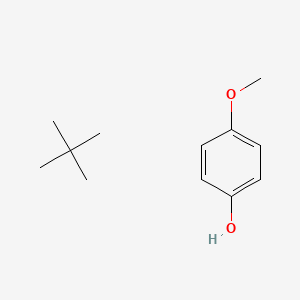
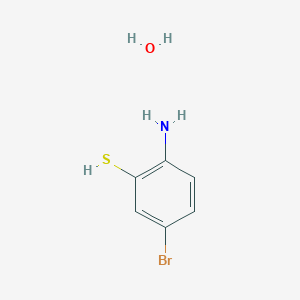
![1-{4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine hydrochloride](/img/structure/B7983778.png)
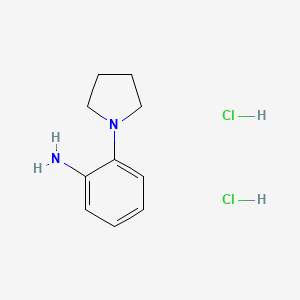
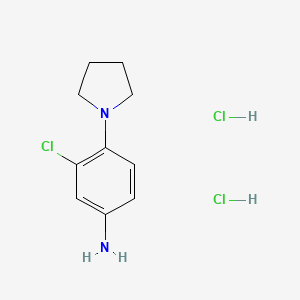
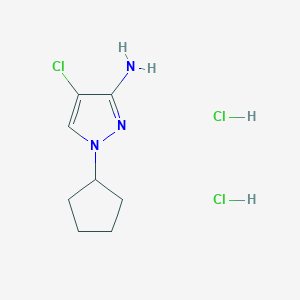

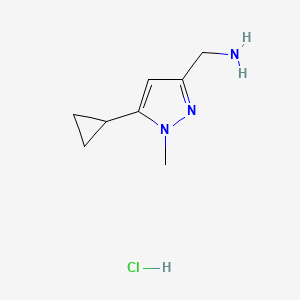
![2-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)pyridin-3-amine hydrochloride](/img/structure/B7983807.png)
